FW1256

Descripción general

Descripción

FW1256 es un análogo de fenilo y un donante de sulfuro de hidrógeno de liberación lenta. Inhibe la actividad de NF-κB e induce la apoptosis celular.

Métodos De Preparación

FW1256 se sintetiza a través de una serie de reacciones químicas que involucran análogos de fenilo. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se produce con alta pureza (≥95,0%) y está disponible en varias cantidades para fines de investigación .

Análisis De Reacciones Químicas

FW1256 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque los detalles específicos no están ampliamente disponibles.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando su estructura análoga de fenilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen donantes de sulfuro de hidrógeno, agentes oxidantes y agentes reductores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

FW1256 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un donante de sulfuro de hidrógeno de liberación lenta en varias reacciones químicas.

Biología: Se estudia por sus efectos antiinflamatorios y su capacidad para inducir la apoptosis celular.

Medicina: Posibles aplicaciones en el tratamiento del cáncer y las enfermedades cardiovasculares debido a su capacidad para inhibir la actividad de NF-κB.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y herramientas de investigación .

Mecanismo De Acción

FW1256 ejerce sus efectos inhibiendo la actividad de NF-κB e induciendo la apoptosis celular. El compuesto disminuye la activación de NF-κB al reducir los niveles de fosfo-IκBα citosólico y los niveles de p65 nuclear en macrófagos RAW264.7 estimulados con LPS. Esto conduce a una reducción en la producción de citoquinas proinflamatorias como TNF-α, IL-6 y PGE2 .

Comparación Con Compuestos Similares

FW1256 es único debido a sus propiedades de liberación lenta de sulfuro de hidrógeno y sus potentes efectos antiinflamatorios. Los compuestos similares incluyen:

This compound se destaca por su capacidad para proporcionar una liberación sostenida de sulfuro de hidrógeno, lo que lo convierte en una herramienta valiosa para estudiar los efectos biológicos del sulfuro de hidrógeno exógeno y sus posibles aplicaciones terapéuticas .

Actividad Biológica

FW1256 is a novel slow-releasing hydrogen sulfide (H₂S) donor that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases. This compound is designed to release H₂S in a controlled manner, which has been shown to exert various biological effects, including anti-inflammatory and cytoprotective activities.

The biological activity of this compound is primarily attributed to its ability to release H₂S, a gasotransmitter known for its diverse physiological roles. H₂S plays a critical role in cellular signaling and has been implicated in various biological processes, including inflammation, oxidative stress response, and vascular regulation.

Key Mechanisms

- Inhibition of Inflammatory Cytokines : this compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in LPS-stimulated macrophages. This effect is mediated through the inhibition of the NF-κB signaling pathway, which is crucial for the transcription of these inflammatory mediators .

- Reduction of Oxidative Stress : The compound also exhibits antioxidative properties by decreasing reactive oxygen species (ROS) levels, thereby preserving cellular redox balance and preventing oxidative damage .

- Cytoprotection : In various studies, this compound demonstrated protective effects against cell death induced by inflammatory stimuli, highlighting its potential utility in treating conditions characterized by excessive inflammation .

In Vitro Studies

In vitro experiments using RAW264.7 macrophages have shown that this compound concentration-dependently decreases the secretion of inflammatory mediators without causing cytotoxicity. Specifically:

- IL-6 : Decreased production observed.

- TNF-α : Significant reduction noted.

- COX-2 and iNOS : Both mRNA and protein levels were inhibited .

In Vivo Studies

Animal studies further corroborate the anti-inflammatory effects of this compound:

- LPS-Induced Inflammation : Administration of this compound in LPS-treated mice resulted in lower levels of IL-1β, TNFα, nitrate/nitrite, and PGE2 compared to untreated controls .

- Cardiovascular Protection : In isolated rat hearts, this compound was effective in reversing angiotensin II-induced reductions in basal function, suggesting cardiovascular protective properties .

Data Summary

The following table summarizes key findings from studies on this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving LPS-stimulated RAW264.7 macrophages treated with this compound:

- Objective : To assess the anti-inflammatory potential of this compound.

- Results : Significant reductions in pro-inflammatory cytokine production were observed over 24 hours. The results suggest that this compound could serve as a therapeutic agent for managing inflammatory conditions.

Case Study 2: Cardiovascular Implications

A study on isolated rat hearts demonstrated that:

- Objective : Evaluate the cardioprotective effects of H₂S donors like this compound.

- Results : Treatment with this compound improved cardiac function under stress conditions induced by angiotensin II.

Propiedades

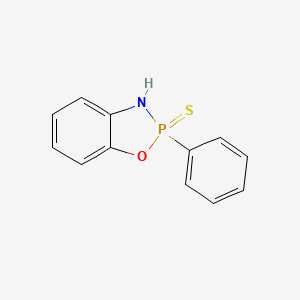

IUPAC Name |

2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzoxazaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NOPS/c16-15(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)14-15/h1-9H,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFLRXAQPCLTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P2(=S)NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NOPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.